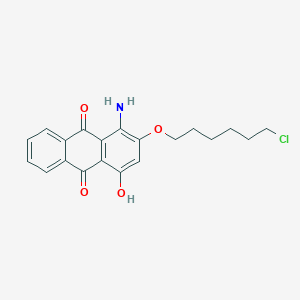

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione

Description

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is an anthraquinone derivative characterized by a chlorohexyl ether substituent at position 2, an amino group at position 1, and a hydroxyl group at position 2.

Properties

CAS No. |

28859-66-7 |

|---|---|

Molecular Formula |

C20H20ClNO4 |

Molecular Weight |

373.8 g/mol |

IUPAC Name |

1-amino-2-(6-chlorohexoxy)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H20ClNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |

InChI Key |

SCWNPKQYPKTZBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:

Nitration: Introduction of a nitro group to the anthracene core.

Reduction: Conversion of the nitro group to an amino group.

Hydroxylation: Introduction of a hydroxy group at the desired position.

Alkylation: Attachment of the 6-chlorohexyl group via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: The chlorohexyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative.

Scientific Research Applications

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the chlorohexyl group can enhance lipophilicity, aiding in membrane penetration.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Lipophilicity: The chlorohexyl and dodecylphenoxy groups () increase hydrophobicity compared to allyloxy or hydroxyhexyl substituents, which may improve drug delivery or dye binding to fabrics.

- Solubility : Carboxylate-containing derivatives () exhibit higher water solubility, whereas chlorohexyl or dodecyl groups favor organic phases.

- Reactivity: Amino-A () undergoes isocyanate reactions, while allyloxy groups () may participate in click chemistry or polymerization.

Enzyme Inhibition

Anthraquinones with electron-withdrawing groups (e.g., bromo, nitro) or bulky substituents show enhanced xanthine oxidase (XO) inhibition. For example:

- 1,4-Bis(4-bromobenzyloxy)anthracene-9,10-dione: IC₅₀ = 0.008 µM (vs. allopurinol IC₅₀ = 2.0 µM) .

- Chlorohexyl analog : The chlorohexyl group’s electron-withdrawing nature may similarly boost XO inhibition, though direct data is needed.

Anti-Larvicidal Activity

(Z)-1-((1-hydroxypenta-2,4-dienyl)oxy)anthracene-9,10-dione () demonstrates activity against mosquito larvae (LC₅₀ = 12 ppm). The conjugated diene in its substituent likely enhances bioactivity, whereas the chlorohexyl group’s linear chain may reduce penetration efficiency.

Antimicrobial Properties

Nitrogen-containing derivatives (e.g., triazenyl-substituted anthraquinones) exhibit moderate antimicrobial activity . The amino group in the target compound could synergize with the chlorohexyl chain to disrupt microbial membranes.

Biological Activity

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which has garnered interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C27H26N2O6

- Molecular Weight : 474.505 g/mol

- CAS Number : 33719-44-7

The compound features a hydroxyl group and an amino group attached to an anthraquinone backbone, which is known for its interaction with DNA and potential anticancer properties.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of various anthraquinone derivatives, including this compound. The following table summarizes findings from several key studies:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 1.5 | DNA intercalation |

| This compound | DU-145 (Prostate Cancer) | 2.0 | Topoisomerase inhibition |

| Doxorubicin (Control) | MDA-MB-231 | 0.5 | DNA intercalation |

| Doxorubicin (Control) | DU-145 | 0.8 | Topoisomerase inhibition |

These results indicate that while the compound demonstrates significant cytotoxicity against cancer cell lines, it is less potent than doxorubicin, a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The effectiveness of anthraquinone derivatives in cancer treatment is influenced by their structural modifications. For instance:

- The presence of substituents at the C2 and C4 positions significantly enhances cytotoxicity.

- The length and nature of alkyl chains attached to the hydroxyl groups also play a crucial role in determining biological activity.

Case Studies

- Study on Glioblastoma Cells : A study demonstrated that 1-amino derivatives exhibited selective toxicity towards glioblastoma cells compared to normal fibroblasts. The mechanism involved apoptosis induction through caspase activation pathways.

- Prostate Cancer Research : Research indicated that compounds similar to 1-amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene showed enhanced efficacy when combined with other therapeutic agents, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.